3-Iodo-4-methoxybenzoic acid

概述

描述

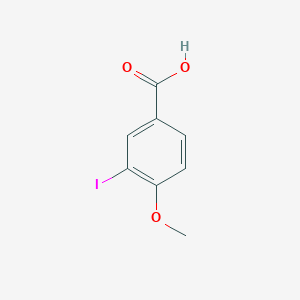

3-Iodo-4-methoxybenzoic acid: is an organic compound with the molecular formula C8H7IO3 and a molecular weight of 278.04 g/mol . It is characterized by the presence of an iodine atom at the third position and a methoxy group at the fourth position on a benzoic acid ring. This compound is typically a white to light yellow crystalline powder and is sensitive to light .

准备方法

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Iodo-4-methoxybenzoic acid can be achieved through various methods. One common approach involves the iodination of 4-methoxybenzoic acid. The reaction typically employs iodine and an oxidizing agent such as potassium iodate or sodium hypochlorite in an acidic medium. The reaction conditions often include heating the mixture to facilitate the iodination process .

Industrial Production Methods:

In an industrial setting, the production of this compound may involve large-scale iodination reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

化学反应分析

Types of Reactions:

Substitution Reactions: 3-Iodo-4-methoxybenzoic acid can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group under strong oxidative conditions, such as using potassium permanganate or chromium trioxide.

Reduction Reactions: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or borane.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products:

Substitution: Products vary depending on the nucleophile used, such as azido, cyano, or amino derivatives.

Oxidation: 4-Methoxyisophthalic acid.

Reduction: 3-Iodo-4-methoxybenzyl alcohol.

科学研究应用

Pharmaceutical Applications

3-Iodo-4-methoxybenzoic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its ability to participate in various chemical reactions makes it valuable in drug development, especially for anti-inflammatory and analgesic agents.

Key Pharmaceutical Uses:

- Synthesis of Anti-inflammatory Agents: The compound is often utilized in the formulation of drugs targeting inflammation pathways .

- Development of Analgesics: It contributes to the creation of pain relief medications through its role in synthesizing active pharmaceutical ingredients .

Organic Synthesis

In organic chemistry, this compound is employed as a building block for constructing complex molecules. Its reactivity allows chemists to modify its structure and create new compounds with potential therapeutic effects.

Common Reactions:

- Suzuki-Miyaura Coupling: This reaction involves coupling arylboronic acids with this compound to form biaryl compounds, which are essential in various organic syntheses .

- Nucleophilic Substitution Reactions: The iodine atom can be replaced by different nucleophiles, allowing for the introduction of diverse functional groups into the molecule.

Material Science

The compound is also utilized in material science for developing advanced materials, including polymers and coatings. Its incorporation into these materials enhances properties such as durability and resistance to degradation.

Applications in Material Science:

- Polymer Formulation: this compound is used to improve the mechanical properties of polymers .

- Coatings Development: It contributes to creating protective coatings that offer enhanced resistance to environmental factors .

Biochemical Research

In biochemical studies, this compound plays a role in understanding enzyme interactions and metabolic pathways. This knowledge is vital for drug development and therapeutic interventions.

Biochemical Applications:

- Enzyme Interaction Studies: The compound aids in investigating how certain enzymes interact with substrates, providing insights into metabolic processes .

- Pathway Analysis: It is used to explore metabolic pathways relevant to disease mechanisms, facilitating the identification of potential drug targets .

Analytical Chemistry

In analytical chemistry, this compound is employed in methods for detecting and quantifying various substances. Its reliability makes it suitable for quality control processes in pharmaceutical manufacturing.

Analytical Uses:

- Detection Methods: The compound is utilized in chromatographic techniques for analyzing complex mixtures .

- Quality Control: It serves as a standard reference material in quality assurance protocols within pharmaceutical industries .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

作用机制

The mechanism of action of 3-Iodo-4-methoxybenzoic acid largely depends on its chemical reactivity The iodine atom and methoxy group influence its electrophilic and nucleophilic properties, respectivelyThe methoxy group can undergo oxidation, altering the compound’s electronic properties and reactivity .

相似化合物的比较

Comparison:

3-Iodo-4-methoxybenzoic acid is unique due to the specific positioning of the iodine and methoxy groups on the benzoic acid ring. This arrangement imparts distinct reactivity and properties compared to its analogs. For instance, 4-Iodo-2-methoxybenzoic acid has the iodine and methoxy groups in different positions, leading to variations in steric and electronic effects. Similarly, 3-Iodo-4-methylbenzoic acid and 2-Iodo-3-methylbenzoic acid differ in the presence of a methyl group instead of a methoxy group, affecting their chemical behavior and applications .

生物活性

3-Iodo-4-methoxybenzoic acid (IMBA) is a compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article delves into the biological activity of IMBA, exploring its synthesis, biochemical interactions, and implications in agricultural and medicinal applications.

Structure and Composition

This compound belongs to the class of benzoic acids, characterized by a methoxy group (-OCH₃) and an iodo substituent (-I) on the benzene ring. Its molecular formula is C₉H₈O₃I, with a molar mass of approximately 292.06 g/mol. The presence of the iodine atom enhances its reactivity and potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈O₃I |

| Molar Mass | 292.06 g/mol |

| IUPAC Name | This compound |

| CAS Number | 102-65-8 |

Antimicrobial Properties

Recent studies have indicated that IMBA exhibits significant antimicrobial activity. For instance, it has been shown to inhibit the growth of various pathogenic fungi and bacteria, making it a candidate for agricultural applications as a fungicide and bactericide. In one study, IMBA demonstrated effective inhibition against Cytospora mandshurica and Coniella diplodiella, which are known to affect crops adversely .

Plant Growth Regulation

IMBA also plays a role in regulating plant growth. It has been observed to influence root and stem development in plants, potentially acting as a growth regulator. For example, in controlled experiments, IMBA application resulted in a notable reduction in root length and stem height of barnyard grass (Echinochloa crus-galli), with inhibition rates recorded at 62.0% and 66.8%, respectively .

The mechanism by which IMBA exerts its biological effects is still under investigation. However, its structural characteristics suggest that it may interact with specific enzymes or receptors involved in plant growth regulation and microbial inhibition. The presence of the iodo group is likely crucial for these interactions, enhancing the compound's reactivity compared to its non-iodinated counterparts.

Agricultural Application

A case study involving the application of IMBA as an agricultural fungicide demonstrated significant results. In field trials, crops treated with IMBA showed improved resistance to fungal infections compared to untreated controls. The compound's efficacy was attributed to its ability to disrupt fungal cell wall synthesis and inhibit spore germination .

Medicinal Potential

In addition to agricultural uses, there is growing interest in the medicinal properties of IMBA. Preliminary studies suggest potential anti-inflammatory and analgesic effects, warranting further investigation into its pharmacological profile. The compound's ability to modulate biochemical pathways may offer therapeutic benefits in treating various inflammatory conditions .

Research Findings

Recent literature highlights several key findings regarding IMBA:

- Antimicrobial Efficacy : Studies indicate that IMBA effectively inhibits pathogenic fungi and bacteria.

- Growth Regulation : It shows promise as a plant growth regulator, affecting root and stem development.

- Mechanistic Insights : Ongoing research aims to elucidate the specific biochemical pathways influenced by IMBA.

属性

IUPAC Name |

3-iodo-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJSYSWRPCCSQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347638 | |

| Record name | 3-Iodo-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68507-19-7 | |

| Record name | 3-Iodo-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodo-4-methoxybenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What makes 3-iodo-4-methoxybenzoic acid methylester a suitable substrate for Suzuki cross-coupling reactions?

A1: this compound methylester is a valuable substrate in Suzuki cross-coupling reactions due to the presence of the iodine atom. This halogen serves as a good leaving group, allowing for the palladium catalyst to insert and facilitate the coupling reaction with various aryl boronates. [, ]

Q2: What challenges are associated with using sterically hindered aryl boronates in Suzuki reactions with this compound methylester?

A2: The research specifically investigates the effectiveness of Suzuki cross-coupling reactions using sterically hindered aryl boronates with this compound methylester. [, ] The steric hindrance posed by bulky substituents on the aryl boronate can hinder the reaction by making it difficult for the two coupling partners to adopt the necessary transition state for bond formation. This can lead to lower yields and slower reaction rates. The research likely explores reaction conditions and catalyst systems that can overcome these challenges and facilitate the coupling of these challenging substrates.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。